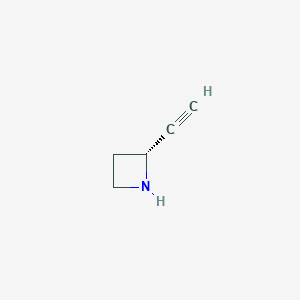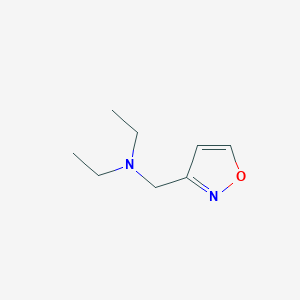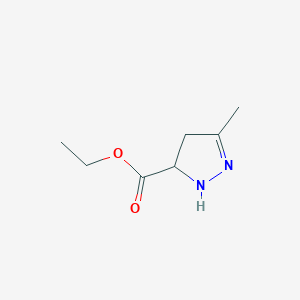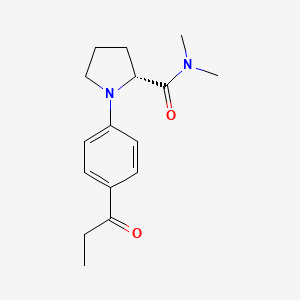
(2S,3R)-Dihydrodehydroconiferyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-Dihydrodehydroconiferyl Alcohol is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of coniferyl alcohol, which is a monolignol, a type of phenylpropanoid. This compound is known for its unique stereochemistry and its role in the biosynthesis of lignin, a complex polymer found in the cell walls of plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Dihydrodehydroconiferyl Alcohol typically involves several steps to ensure the correct stereochemistry is achieved. One common method includes the reduction of coniferyl alcohol using specific catalysts and conditions to obtain the desired dihydro derivative. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their sustainability and the ability to produce enantiomerically pure compounds under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-Dihydrodehydroconiferyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield coniferyl aldehyde or coniferyl acid, while reduction can produce fully saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-Dihydrodehydroconiferyl Alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the biosynthesis of lignin and its impact on plant cell wall structure.
Medicine: Investigated for its potential antioxidant properties and its role in the development of therapeutic agents.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which (2S,3R)-Dihydrodehydroconiferyl Alcohol exerts its effects involves its interaction with specific enzymes and molecular targets. In plants, it is involved in the lignin biosynthesis pathway, where it undergoes polymerization to form lignin. The molecular targets include enzymes such as peroxidases and laccases, which catalyze the oxidative coupling of monolignols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coniferyl Alcohol: The parent compound from which (2S,3R)-Dihydrodehydroconiferyl Alcohol is derived.
Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis.
P-Coumaryl Alcohol: A monolignol similar to coniferyl alcohol but with different substitution patterns.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with enzymes
Eigenschaften
Molekularformel |
C20H24O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O6/c1-11(22)6-12-7-14-15(10-21)19(26-20(14)18(8-12)25-3)13-4-5-16(23)17(9-13)24-2/h4-5,7-9,11,15,19,21-23H,6,10H2,1-3H3/t11?,15-,19+/m0/s1 |
InChI-Schlüssel |
SLCGMFBYWVAREU-QVVSNKOQSA-N |
Isomerische SMILES |
CC(CC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



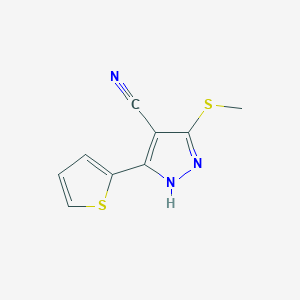


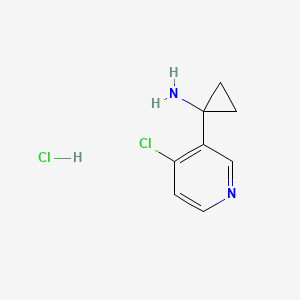
![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
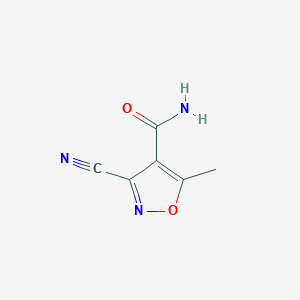
![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)
